4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline
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Overview
Description
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorobenzyl group, an ethyl group, and two methoxy groups attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Methoxylation: The methoxy groups can be introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline can be compared with other similar compounds, such as:
4-(4-Chlorobenzyl)-3-ethylisoquinoline: Lacks the methoxy groups, which may affect its chemical properties and biological activities.
4-(4-Chlorobenzyl)-6,7-dimethoxyisoquinoline: Lacks the ethyl group, which may influence its reactivity and interactions with molecular targets.
3-Ethyl-6,7-dimethoxyisoquinoline:
The presence of the chlorobenzyl, ethyl, and methoxy groups in 4-(4-Chlorobenzyl)-3-ethyl-6,7-dimethoxyisoquinoline makes it unique and potentially more versatile in various scientific research applications.
Properties
CAS No. |
62334-41-2 |
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Molecular Formula |
C20H20ClNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H20ClNO2/c1-4-18-17(9-13-5-7-15(21)8-6-13)16-11-20(24-3)19(23-2)10-14(16)12-22-18/h5-8,10-12H,4,9H2,1-3H3 |
InChI Key |
OJJXDJWMTSLBNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC(=C(C=C2C=N1)OC)OC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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